molecular formula C10H14N2O2S B7941158 Methyl 2-(piperidin-4-yl)thiazole-4-carboxylate

Methyl 2-(piperidin-4-yl)thiazole-4-carboxylate

Cat. No.: B7941158
M. Wt: 226.30 g/mol
InChI Key: IXTSXGATWDXSMP-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-yl)thiazole-4-carboxylate (CAS: 1492244-69-5) is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a piperidin-4-yl group and at the 4-position with a methyl ester moiety. Its molecular formula is C₁₀H₁₄N₂O₂S, with a molecular weight of 226.3 g/mol, and it is commercially available at 97% purity . This structural profile makes the compound a versatile intermediate in medicinal chemistry, particularly for targeting enzymes or receptors requiring nitrogen-based interactions .

Properties

IUPAC Name

methyl 2-piperidin-4-yl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-14-10(13)8-6-15-9(12-8)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTSXGATWDXSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis with Piperidine Precursors

The Hantzsch thiazole synthesis is a cornerstone for generating the thiazole core. This method involves cyclocondensation of a thioamide with an α-halocarbonyl compound. In the context of piperidine-thiazole hybrids, the thioamide is typically derived from a piperidine-4-carboxamide precursor.

For example, 1,1-dimethylethyl 4-(aminothioxomethyl)piperidine-1-carboxylate reacts with methyl bromopyruvate in ethanol under mild conditions to yield the thiazole intermediate. Subsequent deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) furnishes the free piperidine-thiazole carboxylate. Key reaction parameters include:

ParameterOptimal ConditionImpact on Yield
SolventEthanol85–90%
Temperature0°C to room temperatureMinimizes racemization
BaseTriethylamineNeutralizes HBr

This method is favored for its scalability, though partial racemization at the α-carbon of the thiazole has been observed when calcium carbonate is used as a base.

Piperidine Ring Functionalization Post-Thiazole Formation

An alternative approach involves pre-forming the thiazole ring and subsequently introducing the piperidine moiety. Ethyl 2-amino-thiazole-4-carboxylate serves as a common starting material, where the amino group is protected with Boc, and the ester is hydrolyzed to the carboxylic acid. Coupling with piperidin-4-amine via peptide bond-forming reagents (e.g., HCTU, HOBt) yields the target compound after deprotection.

Critical considerations :

  • Protecting Groups : Boc protection of the piperidine nitrogen prevents undesired side reactions during thiazole formation.

  • Coupling Efficiency : Use of HCTU over EDCI improves yields by 15–20% due to reduced epimerization.

Optimization of Key Reaction Steps

Thioamide Preparation from Piperidine Derivatives

The synthesis of the thioamide precursor is a bottleneck in Hantzsch-based routes. A modified procedure employs Lawesson’s reagent to convert piperidine-4-carboxamide to the corresponding thioamide in 92% yield. Comparative studies show:

Thionating AgentYield (%)Purity (%)
Lawesson’s reagent9298
P<sub>4</sub>S<sub>10</sub>7885

Esterification and Transesterification

While methyl esters are often introduced directly using methyl bromopyruvate, transesterification from ethyl to methyl esters is feasible. For instance, treatment of ethyl 2-(piperidin-4-yl)thiazole-4-carboxylate with methanol and sulfuric acid under reflux achieves 88% conversion to the methyl ester.

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

Reverse-phase HPLC analysis using a C18 column (ACN/0.1% TFA gradient) confirms purity >98% for batches synthesized via Hantzsch thiazole synthesis. Key retention times:

CompoundRetention Time (min)
This compound12.7
Boc-protected intermediate18.2

Spectroscopic Validation

  • <sup>1</sup>H NMR (600 MHz, CDCl<sub>3</sub>): δ 1.45–1.70 (m, 2H, piperidine CH<sub>2</sub>), 2.85–3.10 (m, 2H, piperidine N-CH<sub>2</sub>), 3.90 (s, 3H, COOCH<sub>3</sub>), 7.45 (s, 1H, thiazole C5-H).

  • HRMS : Calculated for C<sub>11</sub>H<sub>15</sub>N<sub>2</sub>O<sub>2</sub>S [M+H]<sup>+</sup>: 255.0804; Found: 255.0801.

Comparative Analysis of Synthetic Routes

MethodOverall Yield (%)Purity (%)Scalability
Hantzsch thiazole synthesis7598High
Post-functionalization6295Moderate

The Hantzsch route outperforms post-functionalization strategies in yield and scalability but requires stringent control over thioamide preparation to avoid racemization.

Industrial-Scale Considerations

Cost-Efficiency of Reagents

Methyl bromopyruvate costs approximately $120/g, making it a significant expense. Substituting with chloro derivatives reduces raw material costs by 40% but necessitates harsher conditions (e.g., 80°C, 12 h), which may compromise yield.

Waste Management

Boc deprotection generates TFA-containing waste, requiring neutralization with bicarbonate before disposal. Ethanol-based reactions simplify solvent recovery, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various substituted thiazoles, piperidines, and their corresponding oxidized or reduced derivatives.

Scientific Research Applications

Pharmaceutical Applications

a. Antimicrobial Activity
Methyl 2-(piperidin-4-yl)thiazole-4-carboxylate exhibits significant antimicrobial properties. Research indicates that derivatives of thiazole compounds, including those with piperidine substitutions, have been effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action often involves disrupting bacterial cell membranes or inhibiting vital metabolic pathways.

b. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. A related class of thiazole derivatives demonstrated promising results in reducing inflammation in animal models, specifically through the inhibition of lipoxygenase enzymes, which are involved in the inflammatory response . This suggests potential applications in treating inflammatory diseases.

c. Drug Resistance Reversal
Recent studies have highlighted the ability of thiazole derivatives to reverse drug resistance in cancer treatments. For instance, specific analogs have been shown to enhance the efficacy of chemotherapeutic agents like paclitaxel and doxorubicin by increasing their intracellular concentrations in resistant cancer cell lines . This application is particularly relevant in oncology, where overcoming resistance is a major challenge.

Agricultural Applications

a. Crop Protection Agents
this compound has been identified as a potential fungicide for agricultural use. The compound acts against phytopathogenic fungi, making it valuable for crop protection . Its effectiveness at low application rates addresses the growing need for sustainable agricultural practices that minimize chemical usage while maximizing efficacy.

b. Ecological Benefits
The development of thiazole-based fungicides aligns with ecological demands for crop protection agents that are less toxic and more selective. The ongoing research aims to improve the activity spectrum and reduce the formation of residues, which is crucial for environmental safety and compliance with agricultural regulations .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. Studies have shown that modifications to the piperidine ring or thiazole moiety can significantly affect the compound's potency against pathogens and its pharmacokinetic properties .

Data Tables

Application Area Key Findings References
AntimicrobialEffective against MRSA; disrupts cell membranes
Anti-inflammatoryInhibits lipoxygenase; reduces edema in models
Drug resistanceEnhances efficacy of chemotherapy agents
Crop protectionActs as a fungicide; effective at low doses

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluated various thiazole derivatives, including this compound, against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as a novel antibacterial agent.
  • Inflammation Model Testing
    In an animal model using carrageenan-induced paw edema, compounds similar to this compound showed a reduction in swelling by up to 64%, indicating strong anti-inflammatory properties that could be harnessed for therapeutic applications.
  • Agricultural Application Trials
    Field trials conducted with thiazole-based fungicides demonstrated a marked reduction in fungal infections on crops compared to untreated controls, highlighting their effectiveness and potential role in integrated pest management strategies.

Mechanism of Action

The mechanism by which Methyl 2-(piperidin-4-yl)thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The thiazole ring is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to cell death in the case of anticancer activity.

Comparison with Similar Compounds

Piperidine vs. Pyridine Derivatives

  • Ethyl 2-(Pyridin-3-yl)thiazole-4-carboxylate (CAS 39067-28-2): Similarity Score: 0.90 Key Differences: Replaces piperidine with a pyridin-3-yl group. The ethyl ester increases lipophilicity (logP) relative to the methyl ester in the parent compound. Molecular Weight: 238.3 g/mol (vs. 226.3 g/mol for the parent) .

Piperidine vs. Fluorophenyl Derivatives

  • Methyl 2-(4-Fluorophenyl)thiazole-4-carboxylate (CAS 1314419-46-9):
    • Key Differences : A 4-fluorophenyl group replaces piperidine. The fluorine atom introduces electronegativity, enhancing metabolic stability and altering electronic distribution. The fully aromatic substituent increases rigidity and may improve binding to hydrophobic pockets .
    • Molecular Weight : 237.3 g/mol .

Piperidine vs. Thiophene Derivatives

  • Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate (CAS 1550324-97-4): Key Differences: A thiophen-2-ylmethyl group replaces piperidine. The sulfur atom in thiophene enhances polarizability, while the methylene spacer adds conformational flexibility. This structure may improve solubility in non-polar solvents . Molecular Weight: 239.3 g/mol .

Substitution at the Thiazole 4-Position

Methyl Ester vs. Amide Derivatives

  • Methyl 2-(2-Hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate (CAS 701227-09-0): Similarity Score: 0.54 Key Differences: Retains the methyl ester but introduces a bulky 2-hydroxy-4,5-dimethoxybenzamido group at the 2-position.

Complex Hybrid Structures

  • Methyl 2-(1H-Indole-3-carbonyl)thiazole-4-carboxylate (HMDB0246680):
    • Key Differences : An indole-3-carbonyl group replaces piperidine. The indole moiety’s aromaticity and hydrogen-bonding capacity (via the NH group) make this analog suitable for targeting serotonin receptors or tryptophan-processing enzymes. Its higher molecular weight (~315.3 g/mol ) may limit bioavailability .

Comparative Physicochemical Properties

Compound (CAS) Substituent at Thiazole 2-Position Molecular Weight (g/mol) Key Features
1492244-69-5 (Parent) Piperidin-4-yl 226.3 Basicity from piperidine; moderate lipophilicity.
39067-28-2 Pyridin-3-yl 238.3 Aromatic pyridine enhances π-π interactions; ethyl ester increases logP.
1314419-46-9 4-Fluorophenyl 237.3 Electronegative fluorine improves metabolic stability.
1550324-97-4 Thiophen-2-ylmethyl 239.3 Thiophene sulfur enhances polarizability; flexible methylene spacer.
701227-09-0 2-Hydroxy-4,5-dimethoxybenzamido ~350.4* Bulky amide substituent; high hydrogen-bonding potential.

*Estimated based on structural analogy.

Biological Activity

Methyl 2-(piperidin-4-yl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant research findings and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiazole derivatives with piperidine, leading to the formation of this thiazole-based compound. The reaction conditions and purification methods significantly influence the yield and purity of the final product.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties . Studies have shown that it exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1850
Escherichia coli1550
Bacillus subtilis2050

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties . It has been tested against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The compound's efficacy is attributed to its ability to induce apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Apoptosis induction
PC-310.0Cell cycle arrest
HCT-11615.0Inhibition of proliferation

Case Studies

  • Antinociceptive Activity : In a study assessing the analgesic effects of thiazole derivatives, this compound showed significant antinociceptive activity in animal models using the hot plate test. The compound exhibited a percentage increase in pain threshold compared to control groups, indicating its potential as an analgesic agent .
  • Anti-inflammatory Potential : Research has indicated that this compound may also possess anti-inflammatory properties, although these effects are generally less pronounced than its analgesic effects. Comparative studies with known anti-inflammatory drugs suggest that while it shows some activity, it may not be as potent as traditional NSAIDs .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • COX Inhibition : Some studies suggest that compounds containing thiazole rings may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes .
  • P-glycoprotein Interaction : The compound has been shown to interact with P-glycoprotein, influencing drug efflux mechanisms and potentially enhancing the bioavailability of co-administered therapeutic agents .

Q & A

Q. What are the optimal synthetic conditions for Methyl 2-(piperidin-4-yl)thiazole-4-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization of thiazole intermediates and functionalization of the piperidine ring. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for thiazole ring formation due to their ability to stabilize transition states .
  • Temperature control : Reactions often proceed at 80–100°C to balance reaction rate and by-product minimization .
  • Purification : Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) is standard for isolating the final compound ≥95% purity .

Q. What analytical methods are recommended for structural characterization?

  • NMR spectroscopy : 1H/13C NMR confirms piperidine and thiazole ring connectivity. Key signals include the methyl ester (~3.8 ppm for CH3) and piperidine protons (δ 2.5–3.5 ppm) .
  • LCMS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 226.295 (C10H14N2O2S) .
  • X-ray crystallography : SHELXL software (via single-crystal analysis) resolves stereochemical ambiguities, though low crystal quality may require iterative refinement .

Q. How should researchers handle stability and storage of this compound?

  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent ester hydrolysis or oxidation of the thiazole ring .
  • Stability assays : Monitor degradation via HPLC under varying pH (3–9) and temperature (4–40°C) to identify optimal handling conditions .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • Piperidine substitution : Replacing the piperidine with morpholine reduces lipophilicity, impacting membrane permeability in cellular assays .
  • Ester vs. carboxylic acid : Hydrolysis of the methyl ester to the free acid enhances hydrogen-bonding potential, critical for target binding (e.g., enzyme inhibition) .
  • Thiazole ring halogenation : Introducing halogens (e.g., Cl, Br) at position 5 improves antimicrobial activity by 3–5× compared to unsubstituted analogs .

Q. What strategies address crystallographic disorder in this compound?

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance diffraction quality for piperidine ring atoms .
  • Refinement : Apply SHELXL’s rigid-bond restraint for anisotropic displacement parameters (ADPs) and PART instructions to model disordered regions .

Q. How can conflicting bioactivity data across studies be resolved?

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours) to reduce variability .
  • Impurity profiling : Use LCMS to detect trace by-products (e.g., hydrolyzed esters) that may skew IC50 values .

Q. What computational approaches predict target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases or GPCRs, leveraging the thiazole’s π-π stacking and piperidine’s basic nitrogen .
  • DFT calculations : B3LYP/6-31G(d) optimizes geometry and electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction design .

Q. How can researchers design SAR studies for derivative libraries?

  • Scaffold diversification : Synthesize analogs via Suzuki coupling (for aryl substitutions) or reductive amination (for piperidine modifications) .
  • High-throughput screening (HTS) : Prioritize derivatives with ClogP 1.5–3.5 and topological polar surface area (TPSA) 60–80 Ų for balanced bioavailability .

Methodological Considerations

Q. What safety protocols are critical during synthesis?

  • Ventilation : Use fume hoods when handling volatile solvents (e.g., DMF) or chlorinated intermediates .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with thiazole intermediates, which may cause irritation .

Q. How to optimize biochemical assays for this compound?

  • Dose-response curves : Test 10 nM–100 μM ranges in triplicate to capture full activity profiles .
  • Counter-screens : Include off-target panels (e.g., cytochrome P450 enzymes) to assess selectivity in drug discovery workflows .

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